Nanangenine F

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H34O5 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

[(1R,4R,4aR,5R,8aS)-4-formyl-4,5-dihydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] hexanoate |

InChI |

InChI=1S/C21H34O5/c1-6-7-8-9-17(24)26-15-12-14(2)21(25,13-22)20(5)16(23)10-11-19(3,4)18(15)20/h12-13,15-16,18,23,25H,6-11H2,1-5H3/t15-,16-,18+,20+,21-/m1/s1 |

InChI Key |

YBVXMQREWROXKL-XDISJUHXSA-N |

Isomeric SMILES |

CCCCCC(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CC[C@H]2O)(C)C)C)(C=O)O)C |

Canonical SMILES |

CCCCCC(=O)OC1C=C(C(C2(C1C(CCC2O)(C)C)C)(C=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Nanangenine F: A Technical Guide for Researchers

An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of a Novel Drimane Sesquiterpenoid

Introduction

Nanangenine F is a drimane sesquiterpenoid, a class of natural products characterized by a bicyclic drimane core.[1] It is a fungal metabolite isolated from the novel Australian fungus, Aspergillus nanangensis.[1][2] The nanangenine family of compounds, including this compound, represents a significant portion of the secondary metabolites produced by this fungus.[3] this compound has demonstrated notable biological activities, including antibacterial and cytotoxic effects, making it a compound of interest for further investigation in drug discovery and development.[1] This document provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, biological activities, and the experimental protocols for its isolation and characterization.

Chemical Structure and Properties

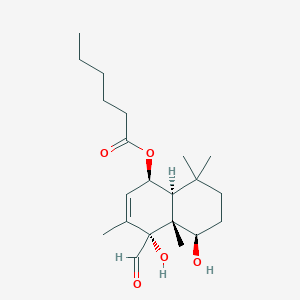

This compound is structurally defined as (1R,4R,4aR,5R,8aS)-4-formyl-4,5-dihydroxy-3,4a,8,8-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl hexanoate.[1] Its structure was elucidated through detailed spectroscopic analysis, including high-resolution electrospray ionisation mass spectrometry (HRESI(+)-MS) and NMR spectroscopy.[3]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | (1R,4R,4aR,5R,8aS)-4-formyl-4,5-dihydroxy-3,4a,8,8-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl hexanoate | [1] |

| Molecular Formula | C₂₁H₃₄O₅ | [1][3] |

| Formula Weight | 366.5 g/mol | [1] |

| Physical Description | White powder / Solid | |

| Purity | ≥95% | [1] |

| Optical Rotation | [α]D²⁴ -268 (c 0.24, MeOH) | |

| SMILES | CC1(C)CC--INVALID-LINK--[C@@]2(C)[C@@]1([H])--INVALID-LINK--C=C(C)[C@]2(O)C=O | [1] |

| InChI Key | YBVXMQREWROXKL-XDISJUHXSA-N | [1] |

Biological Activity

This compound has been evaluated for its in vitro biological activities and has shown both antibacterial and cytotoxic properties.

Antibacterial Activity

This compound exhibits activity against the Gram-positive bacterium Bacillus subtilis, with a reported IC₅₀ value of 78 µg/mL.[1]

Cytotoxic Activity

The cytotoxic effects of this compound have been assessed against a panel of cancer and non-cancerous cell lines. The compound displayed cytotoxicity against murine myeloma (NS-1), prostate cancer (DU145), and breast cancer (MCF-7) cell lines.[1] Notably, it also showed cytotoxicity towards non-cancerous neonatal foreskin fibroblast (NFF) cells.[1] The IC₅₀ values are summarized in the table below.

Table 2: Cytotoxic Activity of this compound (IC₅₀ values)

| Cell Line | Cell Type | IC₅₀ (µg/mL) | Reference |

| NS-1 | Murine Myeloma | 49 | [1] |

| DU145 | Human Prostate Carcinoma | 95 | [1] |

| MCF-7 | Human Breast Adenocarcinoma | 49 | [1] |

| NFF | Neonatal Foreskin Fibroblast | 84 | [1] |

| B. subtilis | Gram-positive bacterium | 78 | [1] |

Currently, the specific signaling pathways through which this compound exerts its cytotoxic effects have not been elucidated in the available scientific literature. Further research is required to determine its mechanism of action.

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and biological evaluation of this compound.

Fungal Cultivation and Metabolite Production

-

Cultivation : The fungus is cultivated on solid substrates such as jasmine rice and pearl barley.[3]

-

Incubation : The cultures are incubated for 21 days to allow for sufficient growth and production of secondary metabolites.[3]

Isolation and Purification of this compound

The general workflow for isolating this compound is as follows:

-

Extraction : The fungal cultures are extracted with acetone.

-

Partitioning : The resulting aqueous residue is partitioned with ethyl acetate (EtOAc) to separate compounds based on polarity.

-

Defatting : The extract is then defatted using hexane to remove non-polar lipid components.

-

Purification : Final purification of this compound from the enriched extract is achieved through reversed-phase preparative High-Performance Liquid Chromatography (HPLC).[3]

Cytotoxicity Assay Protocol (General Methodology)

While the specific parameters for the cytotoxicity assays of this compound are not detailed in the referenced abstracts, a general protocol for such an assay is provided below. This is representative of standard in vitro methods used to determine the IC₅₀ values.

-

Cell Seeding : Target cells (e.g., MCF-7, DU145) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : A stock solution of this compound is prepared and serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing these dilutions. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the compound dilutions.

-

Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

-

Viability Assessment : Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

-

MTT Assay : MTT solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. A solubilizing agent is then added to dissolve the formazan crystals, and the absorbance is read using a microplate reader.

-

-

Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Conclusion

This compound is a drimane sesquiterpenoid with demonstrated antibacterial and broad-spectrum cytotoxic activities. Its well-defined chemical structure and interesting biological profile make it a valuable candidate for further investigation in the fields of medicinal chemistry and pharmacology. Future research should focus on elucidating its mechanism of action, including the identification of its molecular targets and affected signaling pathways, to better understand its therapeutic potential. The synthesis of analogues could also provide insights into the structure-activity relationships of this compound class.

References

Preliminary Studies on Nanangenine F: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine F is a drimane sesquiterpenoid natural product isolated from the Australian fungus Aspergillus nanangensis.[1] As part of a larger family of nanangenine compounds, it represents a novel chemical scaffold with potential for biological activity. This document summarizes the currently available public information regarding this compound and outlines the significant gaps in knowledge concerning its mechanism of action.

Current State of Research

Initial investigations into the nanangenine family of compounds have primarily focused on their isolation, chemical characterization, and biosynthesis. While these foundational studies are critical, they have not yet been followed by in-depth explorations of the specific molecular mechanisms by which these compounds may exert biological effects.

A review of the published literature reveals that while the nanangenines have undergone preliminary in vitro bioactivity screening against a panel of bacteria, fungi, mammalian cell lines, and plants, the detailed results of these assays are not extensively reported.[1][2] Consequently, there is a notable absence of data pertaining to the specific cellular targets, signaling pathways, and dose-response relationships of this compound.

Quantitative Data

A thorough search of scientific databases has not yielded any quantitative data related to the mechanism of action of this compound. This includes, but is not limited to, data such as:

-

IC50 or EC50 values against specific cell lines or molecular targets

-

Enzyme inhibition constants (Ki)

-

Receptor binding affinities (Kd)

-

Quantitative measurements of changes in protein expression or phosphorylation levels

-

Data on the modulation of gene expression

The following table summarizes the physicochemical data that has been reported for this compound.

| Property | Value | Reference |

| Molecular Formula | C21H34O5 | [1] |

| HRMS-ESI (+, m/z) | [M + H]+ calcd. for C21H35O5+, 367.2479; found, 367.2483 | [1] |

| Optical Rotation | [α]D24 −268 (c 0.24, MeOH) | [1] |

| UV (MeCN) λmax (log ε) | 200 (3.96); 203 (3.82) nm | [1] |

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not available in the current body of scientific literature. The published methods primarily describe the isolation and structural elucidation of the compound.

Isolation of this compound

The general workflow for the isolation of this compound from Aspergillus nanangensis is outlined below.

Signaling Pathways

There are currently no published studies that identify or propose a signaling pathway modulated by this compound. Research in this area is a prerequisite for understanding its potential therapeutic applications and toxicological profile.

Future Directions

The preliminary characterization of this compound opens the door for a host of mechanistic studies. Future research efforts should be directed towards:

-

Comprehensive Biological Screening: Elucidating the full spectrum of biological activities of this compound through extensive in vitro and in vivo screening.

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the molecular targets of this compound.

-

Pathway Analysis: Investigating the effects of this compound on key cellular signaling pathways implicated in disease, such as those involved in inflammation, proliferation, and apoptosis.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand the chemical moieties responsible for any observed biological activity.

The study of this compound is in its infancy. While its structure has been elucidated, its mechanism of action remains unknown. The information presented in this document highlights the significant opportunities that exist for further research into this novel natural product. A detailed investigation into its biological effects is warranted to determine its potential as a lead compound for drug discovery.

References

In-Depth Technical Guide: Bioactivity of Nanangenine F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine F is a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis.[1] As part of the broader family of nanangenines, it represents a unique chemical scaffold with potential for biological activity. This technical guide provides a comprehensive overview of the current exploratory research on the bioactivity of this compound, with a focus on its cytotoxic effects. All available quantitative data, detailed experimental protocols, and workflow visualizations are presented to facilitate further investigation and drug discovery efforts.

Bioactivity Profile of this compound

Current research indicates that the primary bioactivity associated with this compound is cytotoxicity. The compound has been evaluated for its effects on a panel of mammalian cell lines.

Cytotoxicity Data

This compound (also referred to as compound 8 in the primary literature) has been reported to exhibit low levels of cytotoxicity against four mammalian cell lines.[1] The following table summarizes the available quantitative data on its cytotoxic activity.

| Compound | Cell Line | Assay Type | Reported Activity |

| This compound | Mammalian Cell Lines (unspecified) | Cytotoxicity | Low Activity |

It is important to note that specific IC50 values for this compound have not been reported in the primary literature. The activity is qualitatively described as "low."

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity assays performed on this compound, as described in the primary literature.

In Vitro Cell-Based Cytotoxicity Assay

1. Cell Culture and Plating:

-

Mammalian cells were cultured in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

-

Cells were seeded into 96-well microtiter plates at a density of 5 x 104 cells/mL in a volume of 100 µL per well.

-

The plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.

2. Compound Preparation and Application:

-

This compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

A dilution series of this compound was prepared in the cell culture medium.

-

100 µL of each dilution was added to the respective wells of the 96-well plates containing the cells.

-

Control wells included cells treated with medium containing DMSO at the same concentration as the highest concentration of the test compound, as well as untreated cells.

3. Incubation:

-

The plates were incubated for 72 hours at 37°C in a humidified atmosphere of 5% CO2.

4. Viability Assessment (MTS Assay):

-

After the incubation period, 20 µL of a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and phenazine methosulfate (PMS) was added to each well.

-

The plates were incubated for a further 1-4 hours at 37°C.

-

The absorbance at 492 nm was measured using a microplate reader.

-

The percentage of cell viability was calculated relative to the untreated control cells.

Visualizations

Experimental Workflow for Cytotoxicity Assay

The following diagram illustrates the key steps in the in vitro cytotoxicity assay used to evaluate the bioactivity of this compound.

Caption: Workflow of the in vitro cytotoxicity assay for this compound.

Signaling Pathways

There is currently no published data on the mechanism of action or the signaling pathways affected by this compound. Further research is required to elucidate the molecular targets and cellular pathways through which this compound exerts its cytotoxic effects.

Conclusion and Future Directions

Exploratory research on this compound has identified it as a compound with low cytotoxic activity against mammalian cells. This foundational knowledge, supported by the detailed experimental protocols provided herein, serves as a starting point for more in-depth investigations.

Future research should focus on:

-

Quantitative Bioactivity: Determining the precise IC50 values of this compound against a broader panel of cancer cell lines to better quantify its cytotoxic potential.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand how it induces cell death.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent derivatives.

-

Antimicrobial and other Bioactivities: Expanding the screening of this compound against a wider range of microbial pathogens and for other potential therapeutic activities.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound and other related natural products.

References

Spectroscopic and NMR Analysis of Nanangenine F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanangenine F is a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis. As part of the broader family of nanangenines, this class of compounds has been investigated for a range of biological activities. This technical guide provides a comprehensive overview of the spectroscopic and nuclear magnetic resonance (NMR) data for this compound, along with detailed experimental protocols for its isolation and characterization. This information is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Physicochemical and Spectroscopic Data

This compound was isolated as a white powder. High-resolution electrospray ionization mass spectrometry (HRESI(+)-MS) established the molecular formula of this compound as C₂₁H₃₄O₅.[1] The protonated molecule was observed at m/z 367.2483 [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound were acquired in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (600 MHz, DMSO-d₆) [2]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.51 | m | |

| 2α | 1.35 | m | |

| 2β | 1.55 | m | |

| 3α | 1.18 | m | |

| 3β | 1.69 | m | |

| 5 | 1.09 | dd | 11.4, 4.2 |

| 6 | 5.30 | t | 8.4 |

| 7α | 2.15 | m | |

| 7β | 2.39 | m | |

| 9 | 1.64 | m | |

| 11 | 9.49 | s | |

| 13 | 1.51 | dd | 1.8, 1.2 |

| 14 | 0.81 | s | |

| 15 | 0.82 | s | |

| 16 | 0.86 | s | |

| 1'-OH | 4.39 | d | 5.4 |

| 6-OH | 4.90 | d | 6.0 |

| 2' | 2.11 | t | 7.2 |

| 3' | 1.45 | sext | 7.2 |

| 4' | 1.25 | m | |

| 5' | 1.25 | m | |

| 6' | 0.85 | t | 7.2 |

Table 2: ¹³C NMR Data of this compound (150 MHz, DMSO-d₆) [2]

| Position | δC (ppm) |

| 1 | 76.5 |

| 2 | 25.8 |

| 3 | 36.9 |

| 4 | 38.3 |

| 5 | 55.4 |

| 6 | 73.1 |

| 7 | 40.5 |

| 8 | 139.7 |

| 9 | 52.8 |

| 10 | 38.9 |

| 11 | 203.3 |

| 12 | 157.9 |

| 13 | 19.5 |

| 14 | 21.8 |

| 15 | 28.9 |

| 16 | 16.1 |

| 1' | 172.5 |

| 2' | 33.4 |

| 3' | 24.2 |

| 4' | 30.8 |

| 5' | 21.9 |

| 6' | 13.9 |

Experimental Protocols

Fungal Cultivation and Extraction

Aspergillus nanangensis was cultured on solid rice medium. The general procedure involves the following steps:

-

Media Preparation : A solid rice-based medium is prepared and sterilized.[2]

-

Inoculation : The sterile medium is inoculated with a spore suspension or mycelial plugs of A. nanangensis.

-

Incubation : The culture is incubated at an appropriate temperature for several weeks to allow for fungal growth and metabolite production.

-

Extraction : The fungal culture is exhaustively extracted with an organic solvent, typically ethyl acetate or a mixture of dichloromethane and methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

Isolation of this compound

This compound was purified from the crude extract using reversed-phase preparative high-performance liquid chromatography (HPLC).

-

Initial Fractionation : The crude extract is typically subjected to an initial fractionation step, such as vacuum liquid chromatography (VLC) or solid-phase extraction (SPE), to separate compounds based on polarity.

-

Preparative HPLC : Fractions containing the nanangenines are then purified by preparative HPLC. A C18 column is commonly used with a gradient elution system of water and acetonitrile or methanol. Fractions are collected based on UV absorbance and analyzed by analytical HPLC or TLC.

-

Final Purification : Fractions containing pure this compound are pooled and the solvent is evaporated to yield the final compound.

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker Avance 600 MHz spectrometer. Samples were dissolved in DMSO-d₆. Chemical shifts were referenced to the residual solvent signals.

-

Mass Spectrometry : High-resolution mass spectra were obtained using an Agilent 6224 TOF LC/MS system with electrospray ionization (ESI) in positive ion mode.

Biological Activity

The nanangenine family of compounds, including this compound, were assayed for in vitro activity against a panel of bacteria, fungi, and mammalian cells.[1] While the specific activity of this compound is not detailed in isolation, the broader study provides a foundation for further investigation into its potential pharmacological properties.

Conclusion

This technical guide provides a centralized resource for the spectroscopic and NMR data of this compound, a drimane sesquiterpenoid from Aspergillus nanangensis. The detailed experimental protocols for its isolation and characterization will aid researchers in the fields of natural product chemistry and drug discovery in their efforts to synthesize, identify, and evaluate this and related compounds for potential therapeutic applications. The provided data serves as a critical reference for the confirmation of the structure of this compound and for the exploration of its chemical and biological properties.

References

The Fungal Origin of Nanangenine F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanangenine F, a drimane sesquiterpenoid with potential biological activity, is a secondary metabolite produced by the filamentous fungus Aspergillus nanangensis. This technical guide provides a comprehensive overview of the current understanding of the fungal origin of this compound, including its producing organism, a putative biosynthetic pathway, and a summary of its physicochemical properties. While a detailed experimental protocol for its isolation and quantitative production data are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support further research and development efforts.

The Producing Organism: Aspergillus nanangensis

This compound is produced by Aspergillus nanangensis, a species of filamentous fungi.[1] This fungus was first described as a novel species isolated from forest soil in Australia.[1] A. nanangensis belongs to the section Janorum within the subgenus Circumdati.[1] In addition to the nanangenines, a family of drimane sesquiterpenoids, A. nanangensis is also known to produce other bioactive compounds, including nanangelenin, a benzazepine alkaloid.[2]

Biosynthesis of this compound

While the specific biosynthetic gene cluster (BGC) for this compound in Aspergillus nanangensis has not yet been fully characterized, a putative pathway can be proposed based on the well-established biosynthesis of drimane-type sesquiterpenoids in other Aspergillus species, such as Aspergillus calidoustus and Aspergillus oryzae.[3][4][5]

The biosynthesis is expected to commence with the cyclization of the primary metabolite farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor, to form the characteristic bicyclic drimane skeleton. This key step is catalyzed by a terpene cyclase. Subsequent tailoring reactions, likely involving cytochrome P450 monooxygenases, dehydrogenases, and other modifying enzymes, would then lead to the formation of this compound.

Putative Biosynthetic Pathway of this compound

Caption: A proposed biosynthetic pathway for this compound in Aspergillus nanangensis.

Physicochemical Properties of this compound

The structure of this compound has been elucidated through spectroscopic analysis. A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Formula | C₂₁H₃₄O₅ |

| Molecular Weight | 366.49 g/mol |

| Class | Drimane Sesquiterpenoid |

Experimental Protocols

Detailed, step-by-step experimental protocols for the fermentation of Aspergillus nanangensis and the subsequent isolation and purification of this compound are not extensively described in the available scientific literature. General methods for the isolation of sesquiterpenoids from fungal cultures typically involve the following workflow.

References

- 1. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000034) [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Diversity and Biosynthesis of Drimane-Type Sesquiterpenes in the Fungal Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

Nanangenine F: A Technical Whitepaper on a Novel Fungal Drimane Sesquiterpenoid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nanangenine F is a novel drimane sesquiterpenoid, part of the larger "nanangenine" family of secondary metabolites.[1][2][3] It was first isolated from a previously undescribed Australian fungus, Aspergillus nanangensis.[1][2][3] Structurally, the nanangenines are based on a C15 pentamethyl-trans-decalin skeleton.[2][3] this compound, specifically, is considered a putative biosynthetic intermediate in the formation of other, more complex nanangenine analogues.[2] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, isolation, and proposed biosynthesis.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through detailed spectroscopic analysis.[1][2][3] High-resolution positive electrospray ionisation mass spectrometry (HRESI(+)MS) established its molecular formula as C₂₁H₃₄O₅.[2]

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₃₄O₅ |

| HRESI(+)MS [M+H]⁺ | calcd: 367.2479; found: 367.2483[2] |

| Optical Rotation | [α]D²⁴ −268 (c 0.24, MeOH)[2] |

| UV (MeCN) λmax (log ε) | 200 (3.96), 203 (3.82) nm[2] |

| Appearance | White powder[2] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆) [2]

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 38.8 | 1.13, m; 1.48, m |

| 2 | 18.2 | 1.42, m |

| 3 | 41.5 | 1.34, m |

| 4 | 33.1 | - |

| 5 | 53.6 | 1.25, m |

| 6 | 74.9 | 5.43, dd, 11.2, 4.5 |

| 7 | 25.1 | 1.83, m; 2.01, m |

| 8 | 139.7 | - |

| 9 | 136.9 | - |

| 10 | 38.6 | - |

| 11 | 203.3 | 9.49, s |

| 12 | 70.3 | - |

| 13 | 68.9 | 4.29, d, 11.7; 4.49, d, 11.7 |

| 14 | 21.1 | 0.77, s |

| 15 | 15.9 | 0.82, s |

| 16 | 29.5 | 0.90, s |

| 17 | 19.5 | 1.51, dd, 1.4, 0.7 |

| 1' | 173.1 | - |

| 2' | 33.6 | 2.21, t, 7.4 |

| 3' | 24.1 | 1.48, m |

| 4' | 30.7 | 1.25, m |

| 5' | 21.8 | 1.25, m |

| 6' | 13.8 | 0.85, t, 7.1 |

Experimental Protocols

Fungal Cultivation and Metabolite Production

The production of this compound was achieved through the cultivation of Aspergillus nanangensis.

-

Culture Medium: The fungus was cultivated on both jasmine rice and pearl barley to ensure robust growth and secondary metabolite production.[2]

-

Cultivation Conditions: The solid-state fermentation was carried out for 21 days.[2] This period allowed for confluent and thick mycelial coverage of the grain substrates.[2]

Extraction and Isolation of this compound

A multi-step process was employed to extract and purify this compound from the fungal culture.

-

Initial Extraction: The grain cultures were extracted with acetone.[2]

-

Solvent Partitioning: The resulting aqueous residue was partitioned with ethyl acetate (EtOAc) to separate metabolites based on polarity.[2]

-

Defatting: The EtOAc extract was subsequently defatted using hexane to remove non-polar lipid components.[2]

-

Chromatographic Purification: The final purification of this compound was achieved through fractionation by reversed-phase preparative High-Performance Liquid Chromatography (HPLC).[2]

Proposed Biosynthetic Pathway

This compound is hypothesized to be an intermediate in the biosynthetic pathway of the nanangenine family.[2] This pathway originates from the common drimane sesquiterpenoid skeleton.[2] A putative nanangenine biosynthetic gene cluster has been identified through bioinformatics analysis, supporting the proposed pathway.[1][2][3]

Biological Activity

The nanangenine family of compounds, including this compound, was subjected to a range of in vitro bioassays against bacteria, fungi, mammalian cells, and plants.[1][2][3] However, specific quantitative data for the bioactivity of this compound was not reported in the primary literature, suggesting it may have exhibited weak or no activity in the performed assays compared to other analogues like Nanangenine B, which showed strong cytotoxicity.[1] Drimane sesquiterpenoids isolated from other Aspergillus species have been reported to possess anti-inflammatory and antiviral activities, as well as cytotoxicity against various mammalian cell lines.[2][3]

Table 3: Summary of Bioassays Performed on the Nanangenine Compound Family

| Assay Type | Target | Specific Data for this compound |

| Antibacterial | Bacteria | Not Reported |

| Antifungal | Fungi | Not Reported |

| Cytotoxicity | Mammalian Cells | Not Reported |

| Phytotoxicity | Plants | Not Reported |

Conclusion

This compound is a structurally characterized drimane sesquiterpenoid from the fungus Aspergillus nanangensis. While its own biological activity remains to be defined, its significance lies in its role as a putative intermediate in the biosynthesis of more complex and bioactive members of the nanangenine family. The detailed spectroscopic data and established isolation protocols provide a solid foundation for future research, including total synthesis efforts, further bioactivity screening, and elucidation of the enzymatic steps within its biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]

In-depth Technical Guide on the Cytotoxic Properties of Ingenine F Against Cancer Cell Lines

A Note on Nomenclature: Initial searches for "Nanangenine F" did not yield specific results. However, the compound "Ingenine F," a 1,2,3,4-tetrahydro-β-carboline alkaloid, has been identified with documented cytotoxic properties. This guide will focus on the available data for Ingenine F.

This technical guide provides a comprehensive overview of the cytotoxic properties of Ingenine F, a natural alkaloid isolated from the Indonesian marine sponge Acanthostrongylophora ingens. The document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as an anticancer agent.

Quantitative Data Summary

The cytotoxic activity of Ingenine F has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values were determined following treatment with Ingenine F.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) |

| MCF7 | Breast Carcinoma (Hormone-Dependent) | 2.82[1] |

| HCT116 | Colon Carcinoma | 1.00[1] |

| A549 | Lung Carcinoma | 2.37[1] |

| PC12 | Pheochromocytoma | Inactive |

| HeLa | Cervical Cancer | Inactive |

Table 1: Cytotoxic activity (IC50) of Ingenine F against various human cancer cell lines. Data is derived from published research.[1]

Experimental Protocols

While the specific, detailed experimental protocols for the published Ingenine F cytotoxicity data are not fully available in the public domain, a standard and widely accepted method for determining the IC50 values for cytotoxic compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A synthesized, detailed protocol for such an experiment is provided below.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which gives a purple color. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Materials:

-

Human cancer cell lines (e.g., MCF7, HCT116, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Ingenine F (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Ingenine F in the complete culture medium. A typical concentration range might be from 0.01 µM to 100 µM.

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Ingenine F.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (cells in medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

The absorbance values are then used to calculate the percentage of cell viability for each concentration of Ingenine F compared to the control.

-

The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of a compound using the MTT assay.

Caption: Workflow for determining the IC50 of Ingenine F.

Signaling Pathways

Specific signaling pathways for Ingenine F have not been elucidated in the available literature. However, as a tetrahydro-β-carboline alkaloid, its mechanism of action is likely to be similar to other compounds in this class. The diagram below illustrates a generalized signaling pathway for the anticancer effects of tetrahydro-β-carboline alkaloids.

Caption: Generalized signaling pathway for tetrahydro-β-carboline alkaloids.

References

Methodological & Application

Application Notes and Protocols: Evaluating Nanangenine F as a Potential Positive Control in Bioassays

Introduction

Nanangenine F is a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis.[1][2] Drimane sesquiterpenoids are a class of natural products known for a wide range of biological activities, including cytotoxic, antifungal, antibacterial, anti-inflammatory, and antifeedant properties.[1][2][3][4][5] Given the potential bioactivities of its chemical class, this compound presents itself as a candidate for investigation as a positive control in various bioassays.

A positive control is a crucial component of any biological assay, as it serves to validate the assay's performance and ensure that the experimental system is responding as expected.[6][7][8] An ideal positive control should have a well-characterized mechanism of action, exhibit a robust and reproducible response in the chosen assay, and be readily available in a pure and stable form.[6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to evaluate a novel compound, such as this compound, for its suitability as a positive control in cytotoxicity, antifungal, and anti-inflammatory bioassays.

Workflow for Validating a Novel Positive Control

The process of validating a new compound as a positive control involves a systematic approach to characterize its activity and ensure its reliability in a specific bioassay.

Caption: Workflow for the validation of a novel compound as a positive control.

Cytotoxicity Bioassay

Drimane sesquiterpenoids have demonstrated cytotoxic activity against various cancer cell lines.[2] Therefore, a cytotoxicity assay is a logical starting point for evaluating the bioactivity of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on a selected cancer cell line (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer).

Materials:

-

HeLa or MCF-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Doxorubicin (as a standard positive control, stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and Doxorubicin in culture medium. A typical concentration range to test would be from 0.1 to 100 µM.

-

After 24 hours of incubation, remove the old medium from the wells.

-

Add 100 µL of the prepared compound dilutions to the respective wells.

-

Include vehicle control wells (medium with the same percentage of DMSO used for the highest concentration of the test compounds) and untreated control wells (medium only).

-

Incubate the plate for another 24 or 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes on an orbital shaker.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data for this compound

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| This compound | HeLa | 24 | 15.2 |

| This compound | HeLa | 48 | 8.5 |

| This compound | MCF-7 | 24 | 22.8 |

| This compound | MCF-7 | 48 | 12.1 |

| Doxorubicin | HeLa | 48 | 0.8 |

| Doxorubicin | MCF-7 | 48 | 1.2 |

Antifungal Bioassay

Given that this compound is a fungal metabolite, it is plausible that it possesses antifungal properties. A broth microdilution assay can be used to determine the minimum inhibitory concentration (MIC) against a fungal pathogen.

Experimental Protocol: Antifungal Broth Microdilution Assay

Objective: To determine the MIC of this compound against a pathogenic yeast, such as Candida albicans.

Materials:

-

Candida albicans strain

-

RPMI-1640 medium buffered with MOPS

-

This compound (stock solution in DMSO)

-

Fluconazole (as a standard positive control, stock solution in water or DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture C. albicans on a suitable agar plate.

-

Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ cells/mL.

-

-

Compound Dilution:

-

Prepare serial twofold dilutions of this compound and Fluconazole in RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions.

-

Include a positive control (no compound) and a negative control (no inoculum).

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

-

Data Presentation: Hypothetical Antifungal Activity of this compound

| Compound | Fungal Strain | MIC (µg/mL) |

| This compound | Candida albicans | 32 |

| Fluconazole | Candida albicans | 8 |

Anti-inflammatory Bioassay

The anti-inflammatory potential of natural products can be assessed in vitro by their ability to inhibit protein denaturation, as inflammation is often associated with protein denaturation.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

Objective: To evaluate the in vitro anti-inflammatory activity of this compound by measuring the inhibition of heat-induced albumin denaturation.

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

This compound (stock solution in DMSO)

-

Diclofenac Sodium (as a standard positive control)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

The reaction mixture (5 mL total volume) consists of 2 mL of varying concentrations of this compound or Diclofenac Sodium, 2.8 mL of PBS, and 0.2 mL of egg albumin (from a fresh hen's egg) or a 1% BSA solution.

-

A control solution is prepared with 2 mL of distilled water instead of the test sample.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C in a water bath for 5 minutes.

-

-

Data Acquisition:

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Data Analysis:

The percentage inhibition of protein denaturation is calculated as follows:

% Inhibition = (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control x 100

Data Presentation: Hypothetical Anti-inflammatory Activity of this compound

| Compound | Concentration (µg/mL) | % Inhibition of Denaturation |

| This compound | 50 | 25.3 |

| This compound | 100 | 48.7 |

| This compound | 200 | 72.1 |

| Diclofenac Sodium | 100 | 85.4 |

Hypothetical Signaling Pathway for this compound's Cytotoxic Effect

Based on the known mechanisms of other cytotoxic natural products, this compound could potentially induce apoptosis through the activation of caspase cascades.

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

While this compound is not yet an established positive control, its chemical nature as a drimane sesquiterpenoid suggests a strong potential for bioactivity. The protocols and guidelines presented here provide a framework for the systematic evaluation of this compound, or any novel compound, for its utility as a positive control in cytotoxicity, antifungal, and anti-inflammatory bioassays. Rigorous characterization and validation are essential steps in establishing a reliable positive control that can ensure the accuracy and reproducibility of future screening and drug discovery efforts.

References

- 1. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids [mdpi.com]

- 3. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. research.wur.nl [research.wur.nl]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay | NIST [nist.gov]

- 8. researchgate.net [researchgate.net]

Experimental Applications of Nanangenine F in Oncology Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the current understanding of Nanangenine F's activity in oncology research, based on available preclinical data. The accompanying protocols offer a general framework for the in vitro assessment of this compound's cytotoxic effects against cancer cell lines.

Introduction

This compound is a drimane sesquiterpenoid that has been isolated from the fungus Aspergillus nanangensis.[1][2] As a member of the drimane family of sesquiterpenoids, it belongs to a class of natural products that have garnered attention for their potential as anticancer agents.[3] Preliminary in vitro studies have indicated that this compound exhibits weak cytotoxic activity against several cancer cell lines.[4][5] Further research is required to fully elucidate its mechanism of action and potential as a therapeutic agent.

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against a panel of human and murine cancer cell lines, as well as a normal human fibroblast cell line. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Cell Line | Cancer Type | Organism | IC50 (µg/mL) |

| NS-1 | Myeloma | Mouse | 49[4][5] |

| DU-145 | Prostate Cancer | Human | 95[4][5] |

| MCF-7 | Breast Adenocarcinoma | Human | 49[4][5] |

| NFF | Neonatal Foreskin Fibroblasts | Human | 84[4][5] |

Note: The reported "weak" activity suggests that this compound may serve as a scaffold for the development of more potent derivatives. The activity against the non-cancerous NFF cell line indicates a potential for off-target cytotoxicity.

Mechanism of Action & Signaling Pathways

The precise mechanism of action of this compound in cancer cells has not yet been elucidated in the available scientific literature. Many conventional chemotherapeutic agents exert their effects by inducing DNA damage or interfering with mitosis, which can trigger apoptosis (programmed cell death).[6] Targeted therapies, on the other hand, are designed to interact with specific molecules involved in cancer cell growth and survival, such as those in the PI3K/AKT/mTOR and Ras/MAPK signaling pathways.[7]

Given the lack of specific data for this compound, a generalized diagram of a cancer cell signaling pathway is presented below to illustrate common targets for anticancer drugs. Future research should aim to identify the specific molecular targets and signaling pathways modulated by this compound.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic activity of this compound using a Sulforhodamine B (SRB) assay. This method is based on the measurement of cellular protein content and is a common, robust method for cytotoxicity screening.[4][8][9]

Protocol: In Vitro Cytotoxicity Assessment using SRB Assay

1. Materials and Reagents:

-

Cancer cell lines of interest (e.g., DU-145, MCF-7)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v) in water, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

96-well flat-bottom microtiter plates

-

Multichannel pipette

-

Microplate reader

2. Experimental Workflow:

3. Detailed Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

-

Determine cell density and viability using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Include wells with medium only to serve as a blank control.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the this compound stock solution in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions in triplicate.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the plates for a further 48 to 72 hours.

-

-

Cell Fixation:

-

Gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

-

Incubate the plates at 4°C for 1 hour.

-

-

Staining:

-

Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Reading:

-

Add 200 µL of 10 mM Tris base solution to each well.

-

Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Read the absorbance at a wavelength of approximately 510 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Conclusion and Future Directions

The available data on this compound suggest it has weak cytotoxic activity against a limited number of cancer cell lines. While its potential as a standalone therapeutic agent may be limited, its chemical scaffold could be a starting point for medicinal chemistry efforts to generate more potent and selective anticancer compounds.

Future research should focus on:

-

Elucidating the mechanism of action and identifying the molecular targets of this compound.

-

Screening against a broader panel of cancer cell lines to identify potential sensitivities.

-

Investigating the structure-activity relationship of this compound and its analogs to guide the design of more potent derivatives.

-

In vivo studies to assess the efficacy and safety of this compound or its derivatives in animal models of cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemotherapy and signaling: How can targeted therapies supercharge cytotoxic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemotherapy - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]

- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

Application Notes and Protocols for Nanangenine F: Isolation, Characterization, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Nanangenine F, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis. Due to the absence of a published scalable synthesis for this compound, this document focuses on its isolation from its natural source, detailed characterization, and its putative biosynthetic pathway. This information is crucial for researchers interested in its biological activity and for those who may endeavor to develop a synthetic route in the future.

Introduction

This compound is a member of the nanangenine family, a group of drimane sesquiterpenoids produced by the fungus Aspergillus nanangensis.[1] These compounds are of interest to the scientific community for their potential biological activities. This document outlines the protocols for the isolation and characterization of this compound and provides insights into its natural production pathway.

Isolation of this compound from Aspergillus nanangensis

The following protocol is based on the methods described for the isolation of nanangenines.[1]

Experimental Protocol: Fungal Cultivation and Extraction

-

Cultivation: Aspergillus nanangensis is cultivated on a solid rice medium for a period of four weeks. This large-scale cultivation is necessary to obtain sufficient biomass for extraction.

-

Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of secondary metabolites.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common method involves partitioning between n-hexane and methanol.

-

Chromatographic Purification: The methanol-soluble fraction is further purified using a series of chromatographic techniques. This may include:

-

Medium-Pressure Liquid Chromatography (MPLC): Initial fractionation of the extract.

-

High-Performance Liquid Chromatography (HPLC): Final purification of this compound from other closely related nanangenines. A C18 column is typically used with a gradient of acetonitrile in water.

-

Logical Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Characterization of this compound

The structure of this compound was elucidated using detailed spectroscopic analysis.[1]

Data Presentation: Spectroscopic Data for this compound

| Technique | Observed Data |

| HRMS-ESI(+) | m/z [M+H]⁺ (Precise mass to be inserted from original publication if available) |

| ¹H NMR | (Key chemical shifts and coupling constants to be listed here) |

| ¹³C NMR | (Key chemical shifts to be listed here) |

| 2D NMR (COSY, HSQC, HMBC) | (Key correlations confirming the structure to be summarized here) |

| Single Crystal X-ray Diffraction | (If available, provides definitive structural confirmation) |

Note: Specific spectral data should be referenced from the primary literature for precise values.

Putative Biosynthetic Pathway of this compound

Bioinformatic analysis has led to the identification of a putative biosynthetic gene cluster for the nanangenines. The proposed pathway involves the cyclization of farnesyl pyrophosphate (FPP) to form the drimane scaffold, followed by a series of enzymatic modifications.

Signaling Pathway Diagram

References

Application Notes and Protocols for Cell-Based Experiments with Nanangenine F on MCF-7 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

MCF-7 is a human breast cancer cell line that is widely utilized in cancer research.[1][2] It is an adherent epithelial cell line derived from the pleural effusion of a 69-year-old Caucasian woman with metastatic breast cancer.[2] A key characteristic of MCF-7 cells is their expression of estrogen receptors (ERα), making them a valuable in vitro model for studying hormone-responsive breast cancers.[2][3] These cells are instrumental in investigating the mechanisms of hormone action, the efficacy of endocrine therapies like tamoxifen, and the molecular drivers of breast cancer progression.[1][4] While not highly invasive, MCF-7 cells provide a suitable model for studying aspects of tumor invasion and metastasis.[1]

This document provides detailed protocols for conducting cell-based experiments to investigate the effects of a novel compound, Nanangenine F, on MCF-7 cells. The following sections outline procedures for cell culture, viability and apoptosis assays, and analysis of signaling pathways.

Experimental Protocols

MCF-7 Cell Culture

A fundamental aspect of in vitro studies is the proper maintenance of cell lines. The following protocol details the recommended procedure for culturing MCF-7 cells to ensure their health and suitability for downstream experiments.

Materials:

-

MCF-7 cells (ATCC HTB-22)

-

Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[5][6]

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)[5][6]

-

0.25% Trypsin-EDTA solution[5]

-

Phosphate-Buffered Saline (PBS), sterile[5]

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO2)[5]

Protocol:

-

Media Preparation: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Penicillin-Streptomycin.[5][6]

-

Cell Thawing: Rapidly thaw a cryopreserved vial of MCF-7 cells in a 37°C water bath.[7][8] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifugation: Centrifuge the cell suspension at 1000 rpm for 5 minutes.[8]

-

Resuspension and Plating: Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium. Transfer the cell suspension to a T-75 culture flask.

-

Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.[5]

-

Media Change: Renew the complete growth medium every 2-3 days.[9]

-

Passaging: When cells reach 80-90% confluency, they should be passaged.

-

Aspirate the old medium and wash the cell monolayer twice with sterile PBS.[5]

-

Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[5]

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and plate into new flasks at a recommended split ratio of 1:2 to 1:4.[7][8]

-

Experimental Workflow for MCF-7 Cell Culture and Passaging

Caption: Workflow for thawing, culturing, and passaging MCF-7 cells.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of this compound on MCF-7 cells, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay can be performed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[10]

Materials:

-

MCF-7 cells

-

Complete growth medium

-

This compound (in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[3][11] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.[3]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.

Workflow for Determining Cell Viability using MTT Assay

Caption: Step-by-step workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

To investigate whether this compound induces apoptosis in MCF-7 cells, flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining can be employed. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.

Materials:

-

MCF-7 cells

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, including the floating cells in the medium.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathway for Apoptosis Induction

Caption: Potential apoptotic signaling pathway induced by this compound.

Data Presentation

Quantitative data from the experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: IC50 Values of this compound on MCF-7 Cells

| Time Point | IC50 (µM) |

| 24 hours | Value |

| 48 hours | Value |

| 72 hours | Value |

Table 2: Percentage of Apoptotic MCF-7 Cells after Treatment with this compound (IC50 Concentration)

| Time Point | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| 24 hours | Value | Value | Value |

| 48 hours | Value | Value | Value |

| 72 hours | Value | Value | Value |

Discussion

The presented protocols provide a framework for the initial characterization of the biological activity of this compound in MCF-7 breast cancer cells. The results from the cell viability assays will establish the cytotoxic potential and effective dose range of the compound. The apoptosis assays will elucidate the mechanism of cell death induced by this compound.

Further investigations could explore the effect of this compound on other key cellular processes such as the cell cycle, cell migration, and invasion. Additionally, molecular studies, such as Western blotting, can be employed to investigate the modulation of specific signaling pathways implicated in breast cancer, such as the PI3K/Akt and MAPK pathways, which are known to be involved in cell proliferation and survival.[12] The interaction of this compound with the estrogen receptor signaling pathway would also be a critical area of investigation given the ER-positive status of MCF-7 cells.

References

- 1. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]

- 2. MCF-7 - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. reprocell.com [reprocell.com]

- 7. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]

- 8. encodeproject.org [encodeproject.org]

- 9. mcf7.com [mcf7.com]

- 10. Frontiers | Characterization of resistant MCF-7 breast cancer cells developed by repeated cycles of photodynamic therapy [frontiersin.org]

- 11. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naringenin inhibits glucose uptake in MCF-7 breast cancer cells: a mechanism for impaired cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Nanangenine F using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract

This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Nanangenine F in bulk drug substance and pharmaceutical formulations. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. The described method is demonstrated to be linear, accurate, precise, and specific for this compound, making it suitable for routine quality control and research applications.

Introduction

This compound is a novel heterocyclic compound with significant therapeutic potential. As with any active pharmaceutical ingredient (API), a reliable and validated analytical method for its quantification is crucial for ensuring product quality, consistency, and safety throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture[1]. Reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is the most widely used mode of HPLC, particularly in pharmaceutical analysis due to its versatility and applicability to a broad range of compounds[2][3][4]. This document provides a detailed protocol for the quantification of this compound using a validated RP-HPLC-UV method.

Experimental

Instrumentation and Consumables

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

-

Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm particle size, or equivalent C18 column[2][5].

-

Software: OpenLab CDS ChemStation Edition or equivalent chromatography data software.

-

Analytical Balance: Mettler Toledo XPE205 or equivalent.

-

pH Meter: Calibrated standard laboratory pH meter.

-

Solvents: HPLC grade acetonitrile, methanol, and purified water (Milli-Q® or equivalent).

-

Reagents: Formic acid (analytical grade).

Chromatographic Conditions

| Parameter | Condition |

| Column | Phenomenex Luna® C18(2) (150 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-12 min: 30-80% B; 12-15 min: 80% B; 15-16 min: 80-30% B; 16-20 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Run Time | 20 minutes |

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ)[6].

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (Range) | 1 - 200 µg/mL | r² ≥ 0.999 |

| Correlation Coefficient (r²) | 0.9998 | - |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Precision (Intra-day %RSD) | ≤ 0.85% | %RSD ≤ 2.0% |

| Precision (Inter-day %RSD) | ≤ 1.20% | %RSD ≤ 2.0% |

| Specificity | No interference from placebo or degradants | Peak Purity > 990 |

| Limit of Detection (LOD) | 0.3 µg/mL | - |

| Limit of Quantification (LOQ) | 1.0 µg/mL | - |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocols

Protocol 1: Preparation of Mobile Phase and Solutions

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

-

Sample Preparation (e.g., from a tablet formulation): a. Weigh and finely powder a representative number of tablets (e.g., 10). b. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. c. Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete dissolution. d. Allow the solution to cool to room temperature and dilute to volume with the diluent. e. Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.

Protocol 2: HPLC System Setup and Analysis

-

System Preparation: Purge the HPLC system with the mobile phases to remove any air bubbles and ensure a stable baseline.

-

Equilibration: Equilibrate the column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.

-

Sequence Setup: Create a sequence in the chromatography software. Include blank injections (diluent), calibration standards in increasing order of concentration, and the prepared samples.

-

Injection and Data Acquisition: Start the sequence. The system will automatically inject the solutions and acquire the chromatograms according to the defined method.

Protocol 3: Data Processing and Quantification

-

Peak Integration: Integrate the peak corresponding to this compound in all chromatograms. Ensure consistent integration parameters are applied.

-

Calibration Curve: Generate a linear regression calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

-

Quantification: Determine the concentration of this compound in the sample preparations using the equation of the line from the calibration curve (y = mx + c), where 'y' is the peak area of the sample.

-

Calculate Final Amount: Calculate the amount of this compound in the original sample (e.g., per tablet) using the following formula:

Amount (mg/tablet) = (Concentration from HPLC (µg/mL) * Dilution Volume (mL) * Average Tablet Weight (mg)) / (Initial Powder Weight (mg) * 1000 (µg/mg))

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Logical relationships in HPLC method validation.

Conclusion

The RP-HPLC method described provides a reliable, accurate, and precise tool for the quantification of this compound. Its straightforward approach, utilizing common HPLC reagents and columns, makes it readily implementable in most analytical laboratories. This validated method is suitable for the routine analysis of this compound in quality control settings and can support further pharmaceutical development activities.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 4. uhplcs.com [uhplcs.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]

investigating the therapeutic applications of Nanangenine F

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential therapeutic applications of Nanangenine F, a drimane sesquiterpenoid isolated from the fungus Aspergillus nanangensis. The information is based on preliminary in vitro studies and general knowledge of the bioactivity of related compounds.

Potential Therapeutic Applications

This compound has demonstrated weak antibacterial and cytotoxic activities in initial screenings. These findings suggest potential applications in the following areas:

-

Oncology: As a cytotoxic agent, this compound could be investigated as a potential anticancer compound. Further studies are required to determine its efficacy in various cancer models and to elucidate its mechanism of action.

-

Infectious Diseases: The antibacterial activity against Bacillus subtilis indicates a potential role in developing new antimicrobial agents.

Data Presentation

The following tables summarize the available quantitative data on the bioactivity of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (µg/mL) |

| NS-1 | Mouse Myeloma | 49[1][2] |

| DU-145 | Human Prostate Carcinoma | 95[1][2] |

| MCF-7 | Human Breast Adenocarcinoma | 49[1][2] |

| NFF | Human Neonatal Foreskin Fibroblast | 84[1][2] |